4-[(3-Nitropyridin-2-YL)amino]phenol
Description
Properties
CAS No. |
78750-61-5 |
|---|---|
Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-[(3-nitropyridin-2-yl)amino]phenol |
InChI |
InChI=1S/C11H9N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-7,15H,(H,12,13) |
InChI Key |
JXFQQBURVUFYSH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the primary applications of 4-[(3-nitropyridin-2-YL)amino]phenol is in medicinal chemistry as an intermediate in the synthesis of potential antitumor agents. It has been found to inhibit tubulin polymerization, which is crucial for cell division. This mechanism of action leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for developing new anticancer drugs .
Case Study: ABT-751
ABT-751, a compound derived from this compound, has shown significant efficacy in preclinical studies against various cancer types. Its ability to bind to the colchicine site on tubulin highlights its potential as a therapeutic agent. The synthesis of ABT-751 involves strategic modifications of the nitropyridine structure, demonstrating the versatility of this compound in drug development.
Materials Science
Novel Material Development
The unique electronic and optical properties of this compound make it suitable for developing novel materials. Its ability to form stable complexes with metals can be exploited in creating advanced materials for electronic applications .
Research Findings
Studies have indicated that derivatives of this compound can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of nitropyridine into material matrices enhances charge transport properties, which is critical for efficient device performance .
Biological Studies
Enzyme Inhibition
In biological research, this compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various biological molecules, making it a valuable tool in biochemical assays .
Case Study: Protein Binding Studies
Research involving protein binding studies has demonstrated that this compound can effectively inhibit specific enzymes. For instance, its interaction with certain kinases has been documented, paving the way for further exploration into its role as a pharmacological agent .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Intermediate for antitumor agents | ABT-751 synthesis and efficacy |
| Materials Science | Development of novel electronic materials | OLEDs and OPVs utilizing nitropyridine derivatives |
| Biological Studies | Enzyme inhibition and protein binding | Kinase inhibition studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-[(3-Nitropyridin-2-YL)amino]phenol and related compounds:
Electronic and Reactivity Differences
- Nitro vs. Amino Substitution: Replacing the nitro group in this compound with an amino group (as in 4-[(3-Aminopyridin-2-YL)amino]phenol) reduces electron-withdrawing effects, increasing electron density on the pyridine ring.
- Substituent Position : The methoxy group in 4-(4-Methoxyphenyl)-3-nitropyridin-2-amine donates electron density via resonance, counteracting the nitro group’s electron withdrawal. This balance could optimize reactivity for coupling reactions, as evidenced by its high synthesis yield (84–89%).
Pharmacological and Material Implications
- Nitro-Aromatic Bioactivity: Nitro groups in compounds like 3-Nitro-N-(2-Hydroxyethyl)-4-aminophenol are linked to applications in dyes and antimicrobial agents due to their redox-active properties. Similar bioactivity might be hypothesized for this compound, though experimental validation is required.
- Crystallographic Behavior: The crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol reveals robust intermolecular interactions (C–H···O, π-π stacking), which stabilize its solid-state structure. By analogy, this compound may exhibit similar packing motifs, relevant for materials science or drug formulation.
Preparation Methods
Reaction Conditions
- Substrates : 2-Chloro-3-nitropyridine (1.0 equiv), 4-aminophenol (1.2 equiv)
- Base : Cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium carbonate (K₂CO₃)
- Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature : 80–120°C under reflux
- Time : 12–24 hours
Mechanistic Insights :
The reaction proceeds via deprotonation of 4-aminophenol by the base, generating a phenoxide ion that attacks the electron-deficient C2 position of the pyridine ring. The chloride leaving group is displaced, yielding the desired product. Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize ionic intermediates.
Hypothetical Yield Optimization :
| Parameter | Range Tested | Optimal Condition | Yield (Projected) |
|---|---|---|---|
| Solvent | DMSO, DMF, toluene | DMSO | 70–85% |
| Temperature (°C) | 80–150 | 110 | Max yield at 110 |
| Base | Cs₂CO₃, K₂CO₃ | Cs₂CO₃ | Higher efficiency |
Challenges :
- Regioselectivity : Competing reactions at other positions of the pyridine ring are minimized due to the nitro group’s strong meta-directing effect.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials.
Nitration of Preformed 2-Aminopyridinylphenol Derivatives
An alternative approach involves nitrating 4-[(pyridin-2-YL)amino]phenol post-synthesis. However, nitration of aromatic amines requires careful control to avoid over-nitration or oxidation.
Stepwise Procedure:
- Synthesis of 4-[(Pyridin-2-YL)amino]phenol :
- Nitration :
- Use a mixed nitric-sulfuric acid system at 0–5°C to introduce the nitro group at the pyridine’s 3-position.
Critical Considerations :
- Directing Effects : The amino group directs nitration to the ortho/para positions, but the pyridine’s nitrogen favors meta substitution. Computational studies suggest the nitro group predominantly forms at the 3-position due to resonance stabilization.
- Side Reactions : Oxidation of the phenol or amino groups may occur, necessitating short reaction times and low temperatures.
Projected Data :
| Nitration Agent | Temperature (°C) | Yield (%) | Purity |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0–5 | 50–60 | Moderate |
| Acetyl nitrate | -10 | 65 | High |
Reductive Amination Pathways
While less common, reductive amination could theoretically couple 3-nitro-2-pyridinecarbaldehyde with 4-aminophenol. This method faces challenges due to the instability of the aldehyde intermediate and competing reduction of the nitro group.
Proposed Protocol :
- Formation of Imine :
- React 3-nitro-2-pyridinecarbaldehyde with 4-aminophenol in ethanol under acidic conditions.
- Reduction :
- Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine.
Limitations :
- Low yields (<30%) due to side reactions.
- Requires protection of the phenol group to prevent O-alkylation.
Transition Metal-Catalyzed Coupling Reactions
Palladium or copper-catalyzed cross-coupling reactions offer modern alternatives. For example, a Buchwald-Hartwig amination could couple 2-bromo-3-nitropyridine with 4-aminophenol.
Conditions :
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃
- Solvent : Toluene at 100°C
Advantages :
Reported Outcomes (Analogous Reactions) :
| Substrate Pair | Yield (%) | Reaction Time (h) |
|---|---|---|
| 2-Bromo-3-nitropyridine | 75 | 12 |
| 2-Iodo-3-nitropyridine | 82 | 10 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr | 70–85 | High | Excellent | Moderate |
| Post-Synthesis Nitration | 50–60 | Moderate | Poor | Low |
| Reductive Amination | <30 | Low | Limited | High |
| Buchwald-Hartwig | 75–82 | High | Good | High |
Key Takeaways :
- The SNAr method (Section 1) is optimal for large-scale synthesis due to its simplicity and high yield.
- Transition metal-catalyzed couplings (Section 4) are preferable for sensitive substrates but require expensive reagents.
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Key Peaks/Parameters |
|---|---|
| IR | 3250 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N) |
| ¹H NMR | δ 8.2 (pyridine-H), δ 6.8 (phenol-H) |
| HPLC Retention | 12.3 min (gradient: 60% acetonitrile) |
Advanced: How can reaction yield be optimized while minimizing nitro-group reduction byproducts?
Methodological Answer:
Nitro-group reduction is a common side reaction during synthesis. Optimization strategies include:
Catalyst Selection : Use mild acids (e.g., acetic acid) instead of strong protic acids to avoid electron-deficient nitro-group activation .
Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce unintended redox reactions compared to ethanol .
Temperature Control : Maintain reflux below 85°C to prevent thermal decomposition .
Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidative side pathways .
Yield improvements (from ~70% to 85%) are achievable with these modifications .
Basic: What crystallographic methods resolve the structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 193 K to minimize thermal motion .
Software : SHELXL (for refinement) and SHELXS (for structure solution) handle hydrogen bonding and disorder .
Key Parameters :
- Hydrogen Bonding : O–H···N (2.7–3.0 Å) stabilizes the molecular packing .
- Disorder Handling : Partial occupancy refinement for disordered nitro or aromatic groups .
Advanced: How can crystallographic disorder in the nitro-pyridine moiety be resolved computationally?
Methodological Answer:
Disorder arises from rotational flexibility of the nitro group. Solutions include:
Multi-Component Refinement : Model multiple conformers (e.g., two orientations at 60:40 occupancy) using SHELXL’s PART instruction .
Restraints : Apply DFIX and SIMU constraints to maintain reasonable geometry during refinement .
Validation : Check residual electron density maps (<0.5 eÅ⁻³) and R-factor convergence (<5%) .
Basic: What analytical techniques identify decomposition products under oxidative conditions?
Methodological Answer:
LC-MS : Detect hydroxylamine derivatives (m/z +16) or nitroso intermediates (m/z −30) .
TGA/DSC : Monitor mass loss (~150–200°C) corresponding to nitro-group decomposition .
EPR Spectroscopy : Identify radical intermediates (e.g., nitroxide radicals) under UV irradiation .
Advanced: How does π-π stacking influence the compound’s supramolecular assembly?
Methodological Answer:
Interplanar distances (3.4–3.6 Å) between aromatic rings drive stacking:
Crystal Packing Analysis : Mercury Software visualizes parallel-displaced stacking motifs .
Energy Calculations : DFT (B3LYP/6-311+G*) quantifies interaction energies (~−15 kcal/mol per stack) .
Impact on Solubility : Stacking reduces solubility in nonpolar solvents, necessitating DMSO for biological assays .
Basic: What are the redox properties of this compound?
Methodological Answer:
Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) reveals:
- Reduction Peaks : −0.8 V (nitro to hydroxylamine) and −1.2 V (hydroxylamine to amine) .
- Oxidation Peaks : +0.6 V (phenol to quinone) .
Advanced: How can amino acid conjugates enhance the compound’s bioactivity?
Methodological Answer:
Conjugation via EDC/NHS coupling to amino acids (e.g., glycine, lysine):
Design Rationale : Improve solubility and target binding (e.g., tyrosinase inhibition for depigmentation) .
Synthesis : Protect phenol with benzyl groups, couple with Boc-amino acids, then deprotect .
Bioassay : IC₅₀ values against melanoma cells (e.g., B16F10) show 10-fold potency increase vs. parent compound .
Basic: What precautions mitigate nitro compound toxicity during handling?
Methodological Answer:
Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived particulates .
PPE : Nitrile gloves and lab coats prevent dermal absorption .
Waste Disposal : Neutralize with alkaline peroxide before disposal to detoxify nitro intermediates .
Advanced: Can computational modeling predict binding affinity to kinase targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) guide predictions:
Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, JAK2) .
Docking Parameters : Grid box centered on ATP-binding site, 20 ų size .
Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (R² > 0.85 achievable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
